1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a 5-oxopyrrolidine derivative featuring a morpholine sulfonyl group attached to the para position of the phenyl ring. This structural motif combines a pyrrolidone core with a sulfonamide-linked morpholine moiety, which is known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c18-14-9-11(15(19)20)10-17(14)12-1-3-13(4-2-12)24(21,22)16-5-7-23-8-6-16/h1-4,11H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXACHDARDLPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide derivative. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that compounds similar to 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer properties. The structural components allow for potential interactions with cancer-related biological targets, making it a candidate for further investigation in oncology.
Case Study Example :
A study conducted on similar morpholine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that the sulfonamide functionality enhances biological activity through improved target binding.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. The morpholine sulfonamide moiety is known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Research Insight :
Research involving related compounds has shown a reduction in pro-inflammatory cytokines, suggesting that this class of compounds may serve as effective anti-inflammatory agents.
Antimicrobial Activity
The unique combination of functional groups in this compound may also confer antimicrobial properties. The presence of the pyrrolidine core is often associated with enhanced interaction with microbial targets.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | Contains chlorophenyl and pyridine | Anticancer |
| N-(4-tert-butylphenyl)-2-(1-methylpiperidin-4-yl)methylamino-pyridine | Features piperidin and tert-butyl groups | Anti-inflammatory |
| 6-chloro-N-(3-fluorophenyl)-2-(pyridin-4-ylmethylamino)pyridine | Contains fluorophenyl and pyridine | Antimicrobial |
Future Research Directions
Given the promising preliminary data, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To elucidate the exact pathways through which the compound exerts its biological effects.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds and other interactions with the active sites of proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 5-oxopyrrolidine scaffold is versatile, with modifications primarily occurring at the phenyl ring (position 1) and the pyrrolidine ring (position 3). Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent at Phenyl Ring | Key Functional Groups | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| Target Compound | 4-(Morpholin-4-ylsulfonyl) | Sulfonamide, carboxylic acid | Not reported | Moderate (polar groups) |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-Cl, 2-OH | Chloro, hydroxyl, carboxylic acid | Decomposes at 290 | Low (hydrophobic Cl) |
| 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2) | 4-COOH | Carboxylic acid (bis) | 290 (decomp.) | High (polar COOH) |
| Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (3) | 4-(COOCH₃) | Ester (bis) | 142–143 | Low (hydrophobic esters) |
| 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid | 4-(Dihydroxybenzylideneamino) | Schiff base, phenolic OH | Not reported | Moderate (H-bond donors) |
Key Observations :
- Carboxylic acid derivatives (e.g., compound 2) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas esters (e.g., compound 3) have lower melting points .
- The sulfonamide group in the target compound may increase metabolic stability compared to esters or hydrazides ().
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl) derivatives () demonstrated 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating hydroxyl and chloro groups .
- The morpholinylsulfonyl group in the target compound is electron-withdrawing, which may reduce direct radical scavenging but enhance enzyme-targeted antioxidant effects (e.g., Nrf2 pathway activation) .
Anticonvulsant Activity
- 1-[6-(4-Substituted phenyl)pyridin-2-yl] derivatives () showed ED₅₀ values of 13.4–18.6 mg/kg in electroshock tests, comparable to standard drugs. The target compound’s sulfonamide group could improve blood-brain barrier penetration, though this remains untested .
Cytoprotective and Nrf2 Activation
- 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl} derivative () activated the Nrf2 pathway with dose-dependent effects, outperforming parent molecules.
Biological Activity
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, a complex organic compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and data tables.
Structure and Synthesis
The compound features a pyrrolidine ring, a morpholine sulfonyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 354.38 g/mol . The synthesis typically involves multiple steps starting from 4-(morpholin-4-ylsulfonyl)aniline, followed by cyclization reactions to form the pyrrolidine ring .
Anticancer Properties
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. For instance, compounds similar to this compound were tested against A549 human lung adenocarcinoma cells. The results indicated structure-dependent anticancer activity, with some compounds reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 1 | A549 | 66 | More potent |
| 2 | HSAEC1-KT | Not significant | Less toxic |
These findings suggest that modifications in the structure can enhance the efficacy and selectivity of these compounds against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown that derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure of these compounds plays a crucial role in their effectiveness against resistant strains .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.5 | High |
| Klebsiella pneumoniae | 1.0 | Moderate |
| Pseudomonas aeruginosa | 2.0 | Moderate |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine sulfonyl group is believed to enhance binding through hydrogen bonds, while the pyrrolidine ring contributes to overall binding affinity and specificity .
Case Studies
In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound alongside its derivatives in an A549 cell model. The study revealed that certain structural modifications led to increased cytotoxicity against cancer cells while showing reduced toxicity towards non-cancerous cells . This highlights the potential for developing targeted therapies using this compound as a scaffold.
Q & A
Q. What are the common synthetic routes for preparing this compound and its derivatives?
Answer: The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Chalcones (e.g., 3a-c) react with hydrazine hydrate or phenylhydrazine in refluxing ethanol or acetic acid to form pyrazoline derivatives (e.g., 4a-c, 5a-c). Yields range from 56% to 87% depending on substituents and reaction conditions .
- Itaconic acid-based synthesis : Reaction of itaconic acid with aromatic amines (e.g., p-aminobenzoic acid) in aqueous reflux yields pyrrolidinone cores. For example, 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2) was synthesized with decomposition at 290°C .
- Esterification and functionalization : Carboxylic acid groups are esterified using methanol/H₂SO₄, followed by hydrazide formation (e.g., compound 4) for further derivatization .
Q. Which spectroscopic techniques are used for structural characterization?
Answer: Standard protocols include:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, compound 5a shows distinct pyrrolidinone carbonyl signals at δ 170–175 ppm .
- FT-IR : Confirms functional groups (e.g., C=O stretches at 1670–1729 cm⁻¹, NH stretches at ~3277 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular ions (e.g., [M+H]+ = 392.4 for 5a) .
- Elemental analysis : Discrepancies between calculated and observed carbon content (e.g., 3.7–12% in compound 4c) may indicate impurities, necessitating repeated purification .
Q. What in vitro assays evaluate its pharmacological potential?
Answer: Common assays include:
- Anticancer activity : Testing against cancer cell lines (e.g., breast and pancreatic cancer spheroids) using colony formation and migration assays .
- Antioxidant/antimicrobial assays : DPPH radical scavenging or bacterial growth inhibition studies .
- Nrf2 activation : PC-12 cell models assess cytoprotective effects via Keap1-Nrf2 pathway modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields?
Answer: Strategies include:
- Catalyst variation : Using acetic acid vs. H₂SO₄ for esterification alters reaction efficiency. For example, H₂SO₄ in methanol achieved 142–143°C melting points for methyl esters .
- Solvent polarity : Refluxing in ethanol vs. 1,4-dioxane affects chalcone-phenylhydrazine condensation rates .
- Stepwise purification : Alkaline dissolution (5% NaOH) followed by acidification isolates pure carboxylic acids (e.g., compound 2) .
Q. How to resolve elemental analysis discrepancies in pyrrolidinone derivatives?
Answer: Addressing mismatches (e.g., 12% deviation in compound 4c ):
- Repetitive recrystallization : Use solvents like ethanol or acetone to remove byproducts.
- Complementary techniques : Combine HPLC with NMR to confirm purity.
- Alternative synthesis routes : Switch from hydrazine hydrate to acylhydrazines to reduce side reactions .
Q. How can computational methods guide derivative design for enhanced bioactivity?
Answer:
- Virtual screening : Identify Keap1-binding candidates using molecular docking. For example, SKT359126 derivatives were designed to enhance Nrf2 activation .
- SAR studies : Modify substituents (e.g., morpholinylsulfonyl vs. dihydroxyphenyl groups) to improve binding affinity. Compound 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid showed dose-dependent Nrf2 activation .
- DFT calculations : Predict stability and electronic properties of intermediates (e.g., chalcone derivatives) to prioritize synthetic targets .
Q. Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
